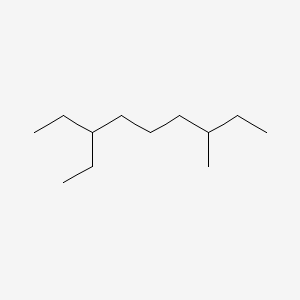

3-Methyl-7-ethyl-nonane

Description

Significance of Branched Saturated Hydrocarbons in Contemporary Chemical Science

Branched alkanes, a class of saturated hydrocarbons, are fundamental to many areas of modern chemical science. nist.gov These compounds, which consist of a main carbon chain with one or more smaller alkyl groups attached, exhibit distinct physical and chemical properties compared to their straight-chain counterparts. nist.gov A key area of significance is in fuel production, where highly branched alkanes are valued for their high octane (B31449) ratings. chemeo.com This property helps prevent engine knocking, leading to more efficient combustion in vehicles. nist.gov Beyond fuels, branched alkanes serve as important feedstocks in the manufacturing of polymers, plastics, and other specialty chemicals. nist.gov

The structure of a branched alkane influences its physical properties. For instance, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular London dispersion forces. chemeo.comresearchgate.net This typically results in lower boiling points compared to linear alkanes with the same number of carbon atoms. chemeo.comresearchgate.netjmchemsci.com While they are generally considered inert due to the presence of only strong, nonpolar C-C and C-H single bonds, their reactivity is a cornerstone of organic chemistry, often requiring heat or light to initiate reactions like combustion and halogenation. researchgate.netcabidigitallibrary.org

Overview of Alkane Isomerism and Structural Complexity in Hydrocarbon Mixtures

Alkanes are organic compounds composed solely of hydrogen and carbon atoms connected by single bonds. nist.govnih.gov A defining characteristic of alkanes with four or more carbon atoms is structural isomerism, a phenomenon where compounds share the same molecular formula but have different structural arrangements of atoms. wikipedia.orgatamanchemicals.com This leads to a rapid increase in the number of possible isomers as the number of carbon atoms grows. nih.govatamanchemicals.com For example, while there is only one structure for propane (B168953) (C₃H₈), there are two for butane (B89635) (C₄H₁₀) and three for pentane (B18724) (C₅H₁₂). atamanchemicals.com

Research Context of 3-Methyl-7-ethyl-nonane within Substituted Nonane (B91170) Chemistry

The term "substituted nonane" encompasses a wide range of chemical structures. In advanced academic research, particularly in medicinal chemistry, this term often refers to complex polycyclic systems like substituted bicyclo[3.3.1]nonanes. These intricate scaffolds are investigated for their potential as inhibitors of enzymes or as ligands for receptors in the central nervous system. dlr.de

However, this compound belongs to a much simpler class of acyclic, or open-chain, substituted nonanes. Its research relevance lies not in pharmacology but primarily in the fields of analytical chemistry, petrochemistry, and environmental science. As one of the many isomers of dodecane (B42187), this compound is a component of complex hydrocarbon mixtures, including fuels and essential oils. nih.govcopernicus.orgchemicalbook.com

The primary research application for a compound like this compound is as a reference standard or an analyte in high-resolution analytical techniques, most notably gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). nist.gov Databases such as the NIST Chemistry WebBook document its gas chromatography data, which is essential for its identification in complex samples. nist.gov For example, the Kovats Retention Index, an experimental value derived from GC analysis, is recorded for this compound, allowing chemists to identify it in chromatograms of mixtures like atmospheric aerosols or the products of fuel oxidation. wikipedia.orgchemicalbook.com Therefore, the research context of this compound is centered on its role in the fundamental analysis and characterization of complex organic mixtures.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-ethyl-7-methylnonane | wikipedia.org |

| Molecular Formula | C₁₂H₂₆ | nist.govwikipedia.org |

| Molecular Weight | 170.33 g/mol | nist.govwikipedia.org |

| CAS Number | 62184-44-5 | wikipedia.org |

| InChIKey | FSGFZSLYTXQNCW-UHFFFAOYSA-N | nist.govwikipedia.org |

| Standard Non-polar Kovats Retention Index | 1130.9, 1131.5, 1132.1 | wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

62184-44-5 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-7-methylnonane |

InChI |

InChI=1S/C12H26/c1-5-11(4)9-8-10-12(6-2)7-3/h11-12H,5-10H2,1-4H3 |

InChI Key |

FSGFZSLYTXQNCW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCC(CC)CC |

Origin of Product |

United States |

Spectroscopic and Chromatographic Elucidation of 3 Methyl 7 Ethyl Nonane and Isomers

High-Resolution Gas Chromatography for Isomeric Separation

High-resolution gas chromatography (GC) is a cornerstone technique for the separation of volatile and semi-volatile compounds, including the isomers of 3-Methyl-7-ethyl-nonane. The resolving power of GC is critical for distinguishing between isomers with very similar physical and chemical properties. vurup.skresearchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant leap in separation power compared to conventional one-dimensional GC. longdom.org This technique utilizes two columns with different stationary phases, providing an orthogonal separation mechanism. ifpenergiesnouvelles.frcopernicus.org The first dimension typically separates compounds based on their volatility, while the second dimension separates them based on polarity. copernicus.org This results in a structured two-dimensional chromatogram where chemically related compounds appear in the same region, facilitating identification. ifpenergiesnouvelles.fr

For complex hydrocarbon mixtures, GC×GC dramatically increases peak capacity, allowing for the resolution of thousands of individual components that would co-elute in a single-column separation. longdom.orgnih.gov This is particularly advantageous for analyzing samples like crude oil, where a multitude of alkane isomers, including those of dodecane (B42187) (C12H26), are present. acs.orglongdom.org The enhanced resolution provided by GC×GC is crucial for detailed molecular characterization and for distinguishing between different sources of hydrocarbon contamination. nih.gov

A typical GCxGC setup for hydrocarbon analysis might involve a non-polar first-dimension column and a semi-polar or polar second-dimension column, coupled with a modulator that traps and reinjects fractions from the first column into the second. ifpenergiesnouvelles.frdlr.de

Table 1: Example GC×GC Column Configuration for Hydrocarbon Analysis

| Parameter | First Dimension | Second Dimension |

| Stationary Phase | Non-polar (e.g., 100% dimethylpolysiloxane) | Mid-polar (e.g., 50% phenyl-polysilphenylene-siloxane) |

| Length | 30 m | 1-2 m |

| Internal Diameter | 0.25 mm | 0.10 - 0.15 mm |

| Film Thickness | 0.25 µm | 0.10 - 0.15 µm |

This table presents a typical column set for GCxGC analysis of complex hydrocarbon mixtures. The specific phases and dimensions can be optimized for specific applications.

The choice of stationary phase is critical for achieving high selectivity for alkane isomers. nih.govrsc.org While standard non-polar phases like polydimethylsiloxane (B3030410) separate primarily by boiling point, other phases can offer selectivity based on molecular shape. For instance, liquid crystalline stationary phases have demonstrated unique capabilities in separating positional and geometric isomers of hydrocarbons. vurup.sk Porous materials, such as metal-organic frameworks (MOFs) and graphene-based materials, are also being explored as stationary phases to enhance the separation of branched alkane isomers due to their shape-selective properties. nih.govacs.org The retention of branched alkanes is influenced by the degree and position of branching, which affects their interaction with the stationary phase. acs.org

Table 2: Kovats Retention Indices for Selected Dodecane Isomers on a Standard Non-Polar Phase

| Compound | Kovats Retention Index (RI) |

| n-Dodecane | 1200 |

| 2-Methylundecane | 1173 |

| 3-Methylundecane | 1182 |

| This compound | 1131.5 nih.gov |

| 2,2,4,6,6-Pentamethylheptane | 1121 |

Kovats Retention Indices (RI) are a standardized method for reporting retention times in gas chromatography, which helps in the identification of compounds by comparing experimental values with literature data. The values are relative to the retention of n-alkanes. acs.org

Mass Spectrometry for Structural Characterization and Isomer Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of compounds separated by GC. It provides information about the molecular weight and fragmentation patterns of molecules, which are key to identifying unknown compounds and distinguishing between isomers. longdom.orgmsu.edu

Electron ionization (EI) is a hard ionization technique that imparts significant energy to molecules, causing them to fragment in predictable ways. iitd.ac.indu.ac.in The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (if stable enough to be detected) and a series of fragment ions. msu.edu For alkanes, fragmentation typically involves the cleavage of C-C bonds, leading to the formation of a homologous series of carbocations (e.g., at m/z 43, 57, 71, 85). msu.edulibretexts.org

The fragmentation pattern of branched alkanes like this compound is influenced by the position of the branching. iitd.ac.indu.ac.in Cleavage is favored at the branching points, leading to the formation of more stable secondary or tertiary carbocations. du.ac.in This results in characteristic fragment ions that can help to deduce the structure of the isomer. However, the mass spectra of many alkane isomers can be very similar, making definitive identification based on EI-MS alone challenging, especially for complex mixtures. nist.gov Rearrangements can also occur, further complicating spectral interpretation. whitman.edu

Ultrahigh-resolution mass spectrometry (UHRMS) techniques, such as Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap MS, provide extremely high mass accuracy and resolving power. mdpi.comacs.org This allows for the unambiguous determination of the elemental composition of ions based on their exact mass. While traditional GC-MS struggles with the analysis of very heavy or non-volatile fractions of petroleum, UHRMS can analyze these complex mixtures directly, often without prior chromatographic separation. mdpi.comresearchgate.net

For hydrocarbon analysis, UHRMS is particularly powerful for resolving ions with the same nominal mass but different elemental compositions. acs.org When coupled with GC, UHRMS can provide high-confidence identification of co-eluting components. However, even with ultrahigh resolution, distinguishing between structural isomers remains a challenge as they have the same elemental composition. mdpi.com Soft ionization techniques, which minimize fragmentation, are often employed with UHRMS to preserve the molecular ion. mdpi.comresearchgate.net

Vacuum-ultraviolet (VUV) ionization is a soft ionization technique that uses photons in the VUV range to ionize molecules. nih.govberkeley.edu This method is particularly effective for the analysis of constitutional isomers of hydrocarbons. nih.govunt.edu VUV ionization often produces abundant molecular ions with less fragmentation compared to EI, simplifying the mass spectra and making it easier to determine the molecular weight of isomers. berkeley.edu

When coupled with gas chromatography, GC-VUV-MS can resolve constitutional isomers based on their retention times, while the VUV mass spectra provide clear molecular ion information for each separated isomer. nih.govberkeley.edu This technique has been shown to improve the resolution of complex hydrocarbon mixtures, allowing for the classification of unknown compounds by their carbon number, degree of saturation, and degree of branching. nih.govunt.edu The ability to differentiate between constitutional isomers with a high degree of confidence is a significant advantage of VUV ionization in the analysis of complex samples like diesel fuel and other petroleum products. nih.govresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Advanced NMR spectroscopy is a powerful tool for the detailed structural and conformational analysis of complex molecules like this compound. numberanalytics.com Techniques such as 1D and 2D NMR, including NOESY and ROESY, provide insights into the connectivity and spatial arrangement of atoms. numberanalytics.com For complex mixtures of isomers, advanced methods like Pure Shift Yielded by Chirp Excitation DOSY (PSYCHE-iDOSY) can be employed to separate the signals of individual compounds. researchgate.net

The conformational preferences of alkanes significantly influence their ¹H and ¹³C NMR chemical shifts. researchgate.netuv.es The rotation around carbon-carbon single bonds leads to a variety of conformers, with the relative populations of these conformers affecting the observed chemical shifts. masterorganicchemistry.com For long-chain alkanes, segmental motion causes a steady increase in the ¹³C T1 relaxation times from the middle to the end of the chain. nih.gov

In branched alkanes, the chemical shifts of ¹³C nuclei are sensitive to the local geometry and steric interactions. For instance, the chemical shifts of methyl groups can vary depending on their position relative to other bulky groups. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the NMR spectra of different conformers and help in the interpretation of experimental data. researchgate.netresearchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for Representative Alkane Structures. Note: This table presents theoretically predicted data for similar structures to illustrate expected chemical shift ranges, as specific experimental data for this compound is not available.

| Carbon Atom | Predicted Chemical Shift (ppm) for 2,2,4-trimethylpentane (B7799088) | Predicted Chemical Shift (ppm) for 3-methylheptane |

| CH3 (primary) | 31.5 | 11.4, 19.3, 14.1 |

| CH2 (secondary) | 52.8 | 23.1, 29.6, 38.9, 30.1 |

| CH (tertiary) | 24.9 | 34.6 |

The data in this table is derived from computational models and serves as an illustrative example.

Dynamic NMR (DNMR) spectroscopy is a key technique for studying the rates of conformational exchange in flexible molecules like this compound. aip.org By analyzing the changes in NMR lineshapes as a function of temperature, it is possible to determine the energy barriers for bond rotation and the relative stabilities of different conformers. aip.org

Molecular dynamics (MD) simulations can complement experimental DNMR studies by providing a detailed picture of the internal motions of the molecule. aip.org These simulations can help to understand how factors like molecular geometry and internal motions affect the NMR relaxation rates. aip.orgosti.gov For long-chain alkanes, internal motions lead to a significant shortening of intramolecular and intermolecular correlation times. aip.org

Table 2: Representative Energy Barriers for Conformational Exchange in Alkanes. Note: This table provides general values for similar compounds to illustrate the expected energy barriers.

| Conformational Process | Typical Energy Barrier (kJ/mol) |

| Methyl group rotation | 12-17 |

| Ethane-like C-C bond rotation | 12 |

| Propane-like C-C bond rotation | 14 |

The data in this table is based on general values for alkanes and serves as an illustrative example.

Infrared Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy provides a unique "fingerprint" for a molecule by probing its vibrational modes. spcmc.ac.inorgchemboulder.com While some vibrational techniques like FTIR-ATR may not be successful in characterizing long-chain alkanes, FTIR-transmission methods can be very effective. shu.ac.uk The IR spectra of branched alkanes are characterized by specific absorption bands corresponding to C-H stretching and bending vibrations. spcmc.ac.inorgchemboulder.com

The C-H stretching vibrations in alkanes typically appear in the 3000-2840 cm⁻¹ region. spcmc.ac.in Methyl (CH₃) groups show asymmetric and symmetric stretching bands around 2962 cm⁻¹ and 2872 cm⁻¹, respectively, while methylene (B1212753) (CH₂) groups have corresponding bands near 2926 cm⁻¹ and 2855 cm⁻¹. spectroscopyonline.com

The C-H bending vibrations are also informative. Methyl groups exhibit an asymmetric bend around 1460 cm⁻¹ and a symmetric "umbrella" mode near 1375 cm⁻¹. spcmc.ac.in Methylene groups have a characteristic scissoring vibration at approximately 1465 cm⁻¹. spcmc.ac.in The presence of branching, such as isopropyl or t-butyl groups, leads to distinct splitting patterns in the C-H bending region. spcmc.ac.in For instance, an isopropyl group shows a strong doublet around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹. spcmc.ac.in

Table 3: Characteristic Infrared Absorption Frequencies for Branched Alkanes. Note: This table provides general frequency ranges for functional groups found in branched alkanes.

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

| CH₃ Asymmetric Stretch | ~2962 |

| CH₂ Asymmetric Stretch | ~2926 |

| CH₃ Symmetric Stretch | ~2872 |

| CH₂ Symmetric Stretch | ~2855 |

| CH₃ Asymmetric Bend | ~1460 |

| CH₂ Scissoring | ~1465 |

| CH₃ Symmetric Bend (Umbrella) | ~1375 |

| Isopropyl C-H Bend | 1385-1380 and 1370-1365 (doublet) |

The data in this table is based on established correlations for alkanes. spcmc.ac.in

Stereochemical and Conformational Analysis of 3 Methyl 7 Ethyl Nonane

Principles of Conformational Isomerism in Branched Alkanes

Conformational isomerism in branched alkanes like 3-Methyl-7-ethyl-nonane arises from the rotation around carbon-carbon (C-C) sigma (σ) bonds. libretexts.orgpressbooks.pub Unlike constitutional isomers, which have different atomic connectivity, conformers are different spatial arrangements of the same molecule that can interconvert rapidly at room temperature. pressbooks.pubmaricopa.edu The study of these different arrangements and their relative energies is known as conformational analysis. studysmarter.co.uk

The primary factors governing the stability of various conformations are torsional strain and steric strain. youtube.comcsus.edu

Torsional Strain: This type of strain results from the repulsion between electron clouds in adjacent bonds. youtube.com It is most pronounced in an eclipsed conformation, where substituents on adjacent carbons are aligned with each other, resulting in a dihedral angle of 0°. fiveable.me In contrast, a staggered conformation, where substituents are positioned to maximize the distance between them (dihedral angle of 60°), minimizes torsional strain and is therefore more stable. libretexts.orgfiveable.me For ethane, the energy barrier to rotation between staggered and eclipsed conformations is approximately 3 kcal/mol. libretexts.org

Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced closer together than their van der Waals radii allow. maricopa.educsus.edu In branched alkanes, steric strain becomes a significant factor. For example, in the conformational analysis of butane (B89635), the staggered conformation where the two methyl groups are 180° apart (the anti conformation) is the most stable. pressbooks.pubmaricopa.edu The other staggered conformation, where the methyl groups are 60° apart (the gauche conformation), is higher in energy by about 0.9 kcal/mol due to steric strain between the methyl groups. maricopa.edufiveable.me

In a complex branched alkane such as this compound, the principles of torsional and steric strain dictate the preferred three-dimensional structure. The long nonane (B91170) chain will preferentially adopt a staggered, zig-zag arrangement to minimize strain. However, the presence of the methyl group at C3 and the ethyl group at C7 introduces additional steric considerations. Rotations around the C2-C3, C3-C4, C6-C7, and C7-C8 bonds are particularly important. The molecule will favor conformations that place the bulky methyl and ethyl groups in anti or gauche arrangements relative to other parts of the carbon chain, avoiding high-energy eclipsed conformations and minimizing destabilizing steric interactions, such as syn-pentane interactions, which are similar to 1,3-diaxial interactions in cyclohexane (B81311).

Computational Conformational Analysis Methodologies

Due to the complexity and rapid interconversion of conformers in flexible molecules like this compound, computational chemistry methods are essential for a detailed conformational analysis. uwosh.edu These methodologies allow for the calculation of the potential energy surface, identification of stable conformers (energy minima), and determination of the energy barriers for interconversion (transition states).

Density Functional Theory (DFT) for Energy Landscapes and Transition States

Density Functional Theory (DFT) has become one of the most popular methods for electronic structure calculations due to its favorable balance of accuracy and computational cost. escholarship.org Unlike ab initio methods that calculate the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. escholarship.org

DFT is particularly well-suited for exploring the conformational energy landscapes of large molecules like this compound. researchgate.net By calculating the energies of numerous conformers, DFT can accurately identify the global minimum energy structure and other low-energy conformers. Furthermore, DFT methods can be used to locate transition state structures, which correspond to the energy maxima along the pathway of conformational interconversion. nih.gov This allows for the calculation of rotational energy barriers. Modern density functionals have been shown to predict the relative conformational energies of alkanes with an accuracy comparable to higher-level ab initio methods. researchgate.netarxiv.org

| Conformation (Dihedral Angle) | HF/6-31G* (kcal/mol) | B3LYP/6-31G* (DFT) (kcal/mol) | Experimental (kcal/mol) |

|---|---|---|---|

| Anti (180°) | 0.00 | 0.00 | 0.00 |

| Eclipsed (120°) | 3.65 | 3.40 | 3.4-3.6 |

| Gauche (60°) | 0.95 | 0.88 | 0.8-0.9 |

| Fully Eclipsed (0°) | 5.10 | 4.80 | 4.4-6.1 |

Systematic Conformational Search Algorithms

To ensure that all relevant low-energy conformations of a flexible molecule are found, a systematic search of the conformational space is necessary. Systematic conformational search algorithms work by incrementally rotating all rotatable single bonds in the molecule. acs.orgnih.gov For each combination of dihedral angles, the geometry is optimized, and the energy is calculated.

For this compound, which has multiple rotatable bonds, a full systematic search can be computationally prohibitive. Therefore, combined approaches are often used. frontiersin.orgnih.govresearchgate.net A common strategy involves:

Systematic Search with a Low-Level Method: A rapid, lower-level electronic structure method (like HF) is used to perform an initial systematic or semi-random (stochastic) search to identify a pool of potential conformers. frontiersin.orgnih.gov

High-Level Optimization: The unique conformers found in the initial search are then re-optimized using a more accurate, higher-level method like DFT or MP2 to obtain more reliable geometries and relative energies. researchgate.net

This hierarchical approach allows for an efficient and comprehensive exploration of the vast conformational landscape of a branched alkane. frontiersin.org

Stereoisomer Characterization and Diastereoselectivity Studies

The structure of this compound contains two chiral centers at carbon 3 and carbon 7. A chiral center is a carbon atom bonded to four different groups. The presence of two chiral centers means that the molecule can exist as four distinct stereoisomers:

(3R, 7R)-3-Methyl-7-ethyl-nonane

(3S, 7S)-3-Methyl-7-ethyl-nonane

(3R, 7S)-3-Methyl-7-ethyl-nonane

(3S, 7R)-3-Methyl-7-ethyl-nonane

The (3R, 7R) and (3S, 7S) isomers are a pair of enantiomers, as are the (3R, 7S) and (3S, 7R) isomers. Enantiomers are non-superimposable mirror images and have identical physical properties (except for the rotation of plane-polarized light).

The relationship between the (3R, 7R) isomer and the (3R, 7S) isomer is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other. uou.ac.in Crucially, diastereomers have different physical properties, including melting points, boiling points, and solubilities. They also have different three-dimensional shapes, which leads to distinct conformational energy landscapes. The relative energies of the conformers for the (3R, 7R) isomer will be different from those of the (3R, 7S) isomer due to the different spatial arrangements of the methyl and ethyl groups.

In the context of chemical synthesis, producing a specific stereoisomer is a key challenge. Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. If this compound were synthesized, the reaction conditions and reagents would determine the ratio of the (R,R)/(S,S) pair to the (R,S)/(S,R) pair. For example, in reactions involving the formation of C-C bonds, the stereochemistry of existing chiral centers can influence the stereochemistry of newly formed ones, a phenomenon known as substrate-controlled diastereoselection. Analyzing the potential energy surfaces of the reaction pathways leading to different diastereomers, often using DFT calculations, can help rationalize the observed diastereoselectivity. researchgate.net

Influence of Alkyl Substituents on Molecular Conformation

The methyl and ethyl substituents on the nonane backbone have a profound influence on the conformational preferences of this compound. rutgers.edu While the basic nonane chain prefers an extended anti-periplanar (zig-zag) conformation, the alkyl groups introduce steric interactions that can destabilize this ideal arrangement and favor alternative gauche conformations in certain parts of the molecule. fiu.edu

The key interactions to consider are:

Gauche Interactions: As seen in butane, when a C-C-C-C dihedral angle is 60°, the terminal methyl groups experience a gauche interaction, which has an energetic cost of approximately 0.9 kcal/mol. fiveable.me In this compound, numerous such interactions are possible. For instance, rotation around the C3-C4 bond can place the C2 methyl group in a gauche relationship with C5 of the main chain.

The molecule will therefore adopt a set of low-energy conformations that balance the preference for staggered arrangements along the main chain with the need to minimize the number and severity of gauche and syn-pentane interactions involving the methyl and ethyl substituents. The ethyl group at C7, being larger than the methyl group at C3, will exert a greater steric influence, and conformations that minimize its interactions will be particularly favored.

| Interaction | Description | Approximate Energy Cost (kcal/mol) |

|---|---|---|

| H-H Eclipsing | Torsional strain | 1.0 |

| CH₃-H Eclipsing | Torsional strain | 1.4 |

| CH₃-CH₃ Eclipsing | Torsional + Steric strain | 2.6-3.0 |

| Gauche Butane (CH₃/CH₃) | Steric strain | 0.9 |

| Syn-Pentane (CH₃/CH₃) | Severe steric strain | >3.6 |

Conformational Preferences in Related Bicyclo[3.3.1]nonane Systems

The bicyclo[3.3.1]nonane framework is a bridged bicyclic system that serves as a fundamental structure in many natural products and synthetic molecules. rsc.orgnih.gov Its conformational landscape is primarily dominated by three possible arrangements: a twin-chair (or double chair, CC), a chair-boat (CB), and a twisted twin-boat (BB). rsc.orgoregonstate.edu The relative stability of these conformers is dictated by a delicate balance of steric interactions, particularly the transannular repulsion between the atoms at the C3 and C7 positions.

The parent bicyclo[3.3.1]nonane molecule preferentially adopts a twin-chair (CC) conformation. researchgate.net However, this conformation is characterized by a significant steric interaction between the endo-hydrogen atoms at the C3 and C7 positions, which leads to a degree of flattening in the cyclohexane chair rings to alleviate this strain. cdnsciencepub.com The distance between C3 and C7 in a di-chair structure of a derivative was found to be 3.004(5) Å. cdnsciencepub.com

The introduction of substituents or heteroatoms into the bicyclic skeleton can dramatically alter the conformational equilibrium. researchgate.netrsc.org For many derivatives, the chair-boat (CB) conformation becomes more stable or populated. researchgate.netplu.mx For instance, in the case of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane, the chair-boat conformation is favored. researchgate.net This shift is often attributed to the repulsion between lone electron pairs on heteroatoms in the 3 and 7 positions being stronger than the corresponding interaction between C-H bonds. researchgate.net Similarly, introducing an endo-methyl group at the C7 position in a bicyclo[3.3.1]nonan-3-one derivative forces the non-ketone ring into a boat conformation to avoid severe steric clash. cdnsciencepub.comcdnsciencepub.com In contrast, the exo-7-methyl isomer exists in a standard chair-chair conformation. cdnsciencepub.comcdnsciencepub.com

The twin-boat (BB) conformer is generally considered destabilized and is rarely a significant contributor to the conformational equilibrium in most derivatives. rsc.org

Computational studies, including ab initio and DFT calculations, have been employed to quantify the energy differences between these conformers. For bicyclo[3.3.1]nonane-2,9-dione, the chair-boat conformer is calculated to be the most stable, with the chair-chair conformer being 2.5 kJ mol⁻¹ higher in energy. plu.mx Conversely, for bicyclo[3.3.1]nonane-2,6-dione, the double-chair conformer is the most stable, with the chair-boat form being 3.4 kJ mol⁻¹ less stable. plu.mx

Detailed Research Findings

Table 1: Relative Conformational Energies in Bicyclo[3.3.1]nonane Derivatives

This table summarizes the calculated relative energies for the primary conformers of different bicyclo[3.3.1]nonane derivatives, illustrating how substitution patterns influence stability.

| Compound | Most Stable Conformer | Other Conformer | Relative Energy (kJ mol⁻¹) |

| Bicyclo[3.3.1]nonane-2,6-dione | Double-Chair (CC) | Chair-Boat (CB) | 3.4 |

| Bicyclo[3.3.1]nonane-2,9-dione | Chair-Boat (CBo) | Chair-Chair (CC) | 2.5 |

Data sourced from ab initio calculations. plu.mx

Table 2: Conformational Outcomes Based on Substitution

This table outlines the observed conformation of specific bicyclo[3.3.1]nonane derivatives as determined by X-ray crystallography, highlighting the impact of substituent orientation.

| Compound | Observed Conformation | Key Structural Feature |

| exo-7-Methylbicyclo[3.3.1]nonan-3-one | Chair-Chair | The exo substituent does not create significant transannular strain. cdnsciencepub.comcdnsciencepub.com |

| endo-7-Methylbicyclo[3.3.1]nonan-3-one | Chair-Boat | The endo substituent forces the non-ketone ring into a boat form to avoid steric repulsion. cdnsciencepub.comcdnsciencepub.com |

| 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane | Chair-Boat | Repulsion between lone pairs on the nitrogen atoms destabilizes the Chair-Chair form. researchgate.net |

Theoretical Chemistry Investigations of Branched Saturated Hydrocarbons

Quantum Chemical Calculations of Molecular Stability and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic stability and energetics of branched alkanes. These computations reveal that branched alkanes are thermodynamically more stable than their straight-chain isomers, a phenomenon often referred to as the "alkane branching effect." This increased stability is not attributed to simple steric repulsion, but rather to more subtle electronic effects. Investigations using methods like Natural Bond Orbital (NBO) analysis have shown that stabilizing geminal σ→σ* delocalization, particularly involving adjacent C-C bonds, plays a crucial role in the preferential stability of branched structures.

A significant factor contributing to the enhanced stability of branched alkanes is electron correlation—the interaction and correlated motion of electrons. Accurate theoretical characterization of branching stability requires post-Hartree-Fock methods that account for this effect. Computational techniques such as Møller–Plesset perturbation theory (MP2) are employed to calculate these correlation energies. Studies have demonstrated that correlation effects between electrons in 1,3-alkyl groups are largely responsible for the greater stability observed in branched alkanes. By partitioning the total correlation energy into contributions from localized molecular orbitals, it has been shown that these medium-range interactions (spanning approximately 1.5–3.0 Å) are the primary source of stabilization.

To quantitatively assess the energetic effects of branching and intramolecular strain, the bond separation energy formalism is utilized. This approach involves constructing hypothetical (isodesmic) reactions where the number of bonds of each formal type (e.g., C-C, C-H) is conserved between reactants and products. The enthalpy of such a reaction, calculated computationally, represents the deviation from simple bond additivity and thus reveals extra stabilization or destabilization due to structural features like branching or ring strain.

For a branched alkane like 3-Methyl-7-ethyl-nonane, an appropriate bond separation reaction would break it down into the simplest unstrained alkanes (methane, ethane, propane (B168953), etc.) while conserving the total number of C-C and C-H bonds. The calculated reaction energy isolates the energetic consequences of the specific arrangement of these bonds. More sophisticated schemes, such as homodesmotic and hyperhomodesmotic reactions, provide a more detailed analysis by also conserving the hybridization state and bonding environment of the atoms. yale.edunih.gov These calculations systematically cancel out errors and allow for a precise quantification of the stabilization energy afforded by the branched structure. umsl.eduuni-muenchen.de

Modeling of Intermolecular Interactions Involving Branched Alkanes

The bulk physical properties of branched alkanes, such as viscosity and density, are governed by intermolecular interactions. Molecular dynamics (MD) simulations are a primary computational tool for modeling these interactions. In MD, the behavior of an ensemble of molecules is simulated over time based on a classical description of the forces between them.

These forces are defined by a force field , which is a set of parameters and potential energy functions that describe interactions like van der Waals forces (modeled typically by a Lennard-Jones potential) and electrostatic forces. Several force fields are commonly used for simulating alkanes, including:

All-Atom (AA) force fields: (e.g., OPLS-AA, COMPASS) where every atom is treated explicitly.

United-Atom (UA) force fields: (e.g., TraPPE) where CH, CH₂, and CH₃ groups are treated as single interaction sites to reduce computational cost.

The accuracy of these models is benchmarked by comparing simulated properties against experimental data. For instance, studies on branched alkanes like 2,2,4-trimethylpentane (B7799088) have compared the performance of different force fields in predicting shear viscosity at various pressures. Such simulations provide a molecular-level understanding of how branching affects molecular packing and fluid dynamics.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry is widely used to predict spectroscopic parameters, which is invaluable for structure elucidation and analysis. Density Functional Theory (DFT) is a particularly effective method for predicting Nuclear Magnetic Resonance (NMR) spectra for organic molecules.

The standard procedure involves:

Geometry Optimization: The three-dimensional structure of the molecule (e.g., this compound) is optimized to find its lowest energy conformation.

NMR Calculation: Using the optimized geometry, the NMR magnetic shieldings are calculated, typically employing the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Prediction: The calculated isotropic shielding constants (σ) are converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory: δ = σ_ref - σ_calc.

Different DFT functionals (e.g., B3LYP, mPW1PW91) and basis sets (e.g., 6-31G(d), 6-311+G(2d,p)) can be used, with the choice affecting the accuracy of the prediction. The results provide a theoretical spectrum that can be directly compared with experimental data to confirm molecular structure.

Below is an interactive table showing representative predicted ¹³C and ¹H NMR chemical shifts for this compound, illustrating the typical output of such a DFT calculation.

Table 1: Predicted NMR Chemical Shifts for this compound Note: These are example values based on typical DFT calculations and are for illustrative purposes.

| Atom Position | 13C Shift (ppm) | 1H Shift (ppm) | Notes |

|---|---|---|---|

| C1 | 14.2 | 0.89 (t) | Methyl group on ethyl at C3 |

| C2 | 29.5 | 1.35 (m) | Methylene (B1212753) group on ethyl at C3 |

| C3 | 36.8 | 1.55 (m) | Methine group with ethyl branch |

| C4 | 34.1 | 1.25 (m) | Methylene group |

| C5 | 27.3 | 1.25 (m) | Methylene group |

| C6 | 31.9 | 1.15 (m) | Methylene group |

| C7 | 39.1 | 1.60 (m) | Methine group with methyl branch |

| C8 | 23.0 | 1.38 (m) | Methylene group on ethyl at C7 |

| C9 | 11.5 | 0.88 (t) | Terminal methyl group |

| C3-Methyl | 19.8 | 0.86 (d) | Methyl group at C3 |

| C7-Ethyl-CH2 | 25.5 | 1.40 (m) | Methylene of ethyl at C7 |

| C7-Ethyl-CH3 | 10.9 | 0.87 (t) | Methyl of ethyl at C7 |

Theoretical Insights into Reaction Mechanisms Relevant to Alkane Functionalization

Due to their general inertness, the selective functionalization of alkanes is a significant challenge in chemistry. Theoretical chemistry provides crucial insights into the mechanisms of C-H bond activation, guiding the development of new catalysts and synthetic methods.

Computational studies, primarily using DFT, are employed to explore potential reaction pathways for alkane functionalization. For a branched alkane like this compound, which contains primary, secondary, and tertiary C-H bonds, understanding the selectivity of these reactions is key. Theoretical investigations typically focus on:

Mapping Potential Energy Surfaces: Calculating the energies of reactants, transition states, intermediates, and products to determine the most favorable reaction pathway.

Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the reaction rate. By comparing the activation barriers for the cleavage of different C-H bonds (1°, 2°, vs. 3°), the regioselectivity of a reaction can be predicted.

Elucidating Reaction Mechanisms: Common mechanisms for C-H activation studied computationally include σ-bond metathesis, oxidative addition, and radical hydrogen atom abstraction. nih.gov DFT calculations help to distinguish between these pathways and identify the key electronic factors that control reactivity.

These theoretical insights are essential for designing catalysts that can functionalize specific C-H bonds in complex molecules with high efficiency and selectivity.

Environmental Dynamics and Transformation Research of Alkanes

Academic Perspectives on Environmental Fate of Branched Hydrocarbons

The environmental fate of branched hydrocarbons is influenced by their physical and chemical properties, which dictate their distribution and persistence in the environment. Generally, alkanes are subject to volatilization, adsorption to soil and sediments, and biodegradation. While linear alkanes are often more readily biodegraded, branched alkanes can also be degraded by various microorganisms, although sometimes at a slower rate. frontiersin.orgnih.gov The structure of the alkane plays a significant role in its susceptibility to microbial attack.

Heavy hydrocarbons, which include larger branched alkanes, are known to persist in the environment due to their low volatility and solubility. researchgate.net Their primary attenuation mechanism is biodegradation. researchgate.net The environmental risks associated with these compounds are often considered low, but their persistence is a key concern. researchgate.net The release of such hydrocarbons typically results in soil contamination. researchgate.net

Factors such as salinity can also influence the environmental fate of hydrophobic organic contaminants. lsu.edu Regulatory assessments are increasingly considering such variables to better predict the behavior of these chemicals in diverse aquatic ecosystems. lsu.edu

| Factor | Influence on Environmental Fate | Significance for 3-Methyl-7-ethyl-nonane |

|---|---|---|

| Structure (Branching) | Branching can affect the rate of biodegradation, with highly branched structures sometimes showing more resistance compared to linear alkanes. frontiersin.org | The methyl and ethyl branches may influence its degradation rate relative to n-dodecane. |

| Volatility | Determines the tendency of the compound to partition into the atmosphere. Lower volatility leads to longer residence times in soil and water. researchgate.net | As a C12 alkane, it has relatively low volatility, suggesting it will primarily reside in soil and water upon release. |

| Solubility | Low water solubility limits the bioavailability for microbial degradation in the aqueous phase but promotes partitioning to organic matter. researchgate.net | Its hydrophobic nature suggests strong partitioning to soil organic matter and sediments. |

| Biodegradation | The primary mechanism for the ultimate removal of alkanes from the environment. researchgate.net | Subject to microbial degradation, though the specific pathways and rates for this structure require detailed study. |

Advanced Analytical Approaches for Environmental Sample Analysis of Hydrocarbons

Accurately identifying and quantifying hydrocarbons in complex environmental matrices is essential for fate and transport studies. Gas chromatography (GC) is a cornerstone technique for the analysis of hydrocarbons due to its exceptional ability to separate complex mixtures. springernature.com When coupled with detectors like flame ionization detection (FID) or mass spectrometry (MS), GC provides both quantitative and structural information. springernature.comnih.gov

For more comprehensive analysis, especially in contaminated sites, advanced techniques are employed. ijsrm.net These include:

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This method offers significantly enhanced resolution compared to conventional GC, allowing for the separation of co-eluting compounds in complex mixtures like petroleum products. ijsrm.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile organic compounds. nih.gov Operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly lower the method detection limits. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the analysis of polycyclic aromatic hydrocarbons (PAHs) and can be equipped with UV or fluorescence detectors for high sensitivity. nih.gov

These advanced methods are critical for distinguishing between different sources of hydrocarbon contamination and for monitoring the progress of bioremediation efforts. ijsrm.netnewfields.com.br

| Technique | Principle | Application in Environmental Analysis |

|---|---|---|

| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. springernature.com | Widely used for the separation and quantification of hydrocarbons in environmental samples. springernature.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of MS. nih.gov | Standard method for identifying and quantifying specific hydrocarbon compounds, including branched alkanes. nih.gov |

| Comprehensive Two-Dimensional GC (GC×GC) | Uses two different columns to provide enhanced separation of complex mixtures. ijsrm.net | Ideal for detailed fingerprinting of crude oil and other complex hydrocarbon mixtures. ijsrm.net |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. nih.gov | Primarily used for less volatile compounds like PAHs, but can be applied to other hydrocarbon classes. nih.gov |

Biochemical Pathways and Mechanisms of Alkane Biodegradation

The microbial degradation of alkanes is a critical process for the natural attenuation of hydrocarbon contamination. The initial step in aerobic alkane degradation is the oxidation of the alkane, which is typically catalyzed by monooxygenase or dioxygenase enzymes. nih.gov These enzymes introduce an oxygen atom into the alkane molecule, forming an alcohol. nih.gov This initial hydroxylation can occur at the terminal (end) or subterminal (internal) position of the alkane chain. researchgate.net

Following the initial oxidation, the resulting alcohol is further oxidized to an aldehyde and then to a carboxylic acid. nih.gov The carboxylic acid can then enter the β-oxidation pathway, a central metabolic route for the degradation of fatty acids, to be completely mineralized to carbon dioxide and water. nih.govnih.gov

Several key enzyme systems are involved in the initial oxidation of alkanes:

AlkB monooxygenases: These are integral membrane non-heme iron monooxygenases that are widespread in alkane-degrading bacteria and are typically involved in the degradation of medium-chain length alkanes (C5–C17). frontiersin.org

Cytochrome P450 monooxygenases: These enzymes are also common in microorganisms that degrade medium-chain alkanes. frontiersin.org

Methane monooxygenases: These are involved in the degradation of short-chain alkanes (C2–C4). frontiersin.org

Under anaerobic conditions, the degradation of alkanes proceeds through different biochemical pathways, such as fumarate (B1241708) addition or carboxylation. nih.govfrontiersin.org

Environmental Degradation Studies of Structurally Related Compounds

The general observation is that while linear alkanes are often degraded more rapidly, branched alkanes are also susceptible to microbial degradation. nih.gov The presence of branches can sometimes hinder the initial enzymatic attack, but many microorganisms have evolved metabolic pathways to overcome this. For example, some bacteria can efficiently degrade branched alkanes. frontiersin.org

The environmental fate of mixtures of C8-C18 branched and linear alkanes has been assessed, and it is generally expected that most of these constituents will not persist in the environment.

Future Directions in 3 Methyl 7 Ethyl Nonane Research

Emerging Methodologies for Enhanced Stereoselective Synthesis and Characterization

The precise three-dimensional arrangement of atoms in chiral molecules like 3-methyl-7-ethyl-nonane is critical to their properties and interactions. The future of its synthesis lies in the development of highly selective catalytic processes that can control the formation of specific stereoisomers.

Stereoselective Synthesis:

Current research is moving beyond classical synthetic methods towards more efficient and sustainable approaches. Key areas of development include:

Asymmetric Catalysis: The use of chiral catalysts is paramount in achieving high enantiomeric excess. Future research will likely focus on developing novel catalyst systems, potentially based on earth-abundant metals, that can efficiently construct the chiral centers present in this compound.

Biocatalysis: Enzymes offer unparalleled stereoselectivity. The application of engineered enzymes, such as halohydrin dehalogenases, for the synthesis of chiral building blocks could be adapted for the production of precursors to complex alkanes.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields and selectivity. Integrating stereoselective catalytic systems into flow processes will be a significant step towards the scalable and sustainable synthesis of specific isomers of this compound.

Advanced Characterization Techniques:

Distinguishing between the different stereoisomers of this compound requires sophisticated analytical techniques. While standard methods like gas chromatography (GC) are useful, future research will leverage more advanced approaches:

Chiral Chromatography: The development of novel chiral stationary phases for GC and high-performance liquid chromatography (HPLC) will enable better separation and quantification of the enantiomers and diastereomers of this compound. x-mol.netgcms.czresearchgate.netchromatographyonline.com

Spectroscopic Methods: Techniques like vibrational circular dichroism (VCD) and Raman optical activity (ROA) provide detailed information about the absolute configuration of chiral molecules. rsc.org The application of these methods will be crucial for the unambiguous characterization of synthesized isomers.

Mass Spectrometry (MS): Combining chiral separation techniques with advanced MS methods, such as tandem mass spectrometry (MS/MS), can provide structural information and aid in the identification of isomers, even in complex mixtures. osti.govacs.org

| Methodology | Description | Future Research Focus |

|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one stereoisomer over another. | Development of novel, sustainable catalysts with higher efficiency and selectivity. |

| Biocatalysis | Employment of enzymes to carry out stereospecific transformations. | Engineering enzymes for specific branched alkane synthesis. |

| Flow Chemistry | Performing reactions in a continuous flow system for better control and scalability. | Integration of stereoselective methods into continuous manufacturing processes. |

Advanced Computational Modeling for Complex Alkane Systems and Properties

Computational chemistry has become an indispensable tool for understanding the structure, properties, and reactivity of molecules. For complex alkanes like this compound, advanced modeling techniques are paving the way for predictive insights that can guide experimental work.

Molecular Dynamics (MD) Simulations:

MD simulations allow researchers to study the dynamic behavior of molecules over time. For this compound, these simulations can provide valuable information on:

Conformational Analysis: Understanding the preferred shapes and motions of the molecule, which influence its physical properties.

Liquid State Dynamics: Simulating the behavior of the molecule in a liquid state to predict properties like viscosity and diffusion coefficients. aip.orgbyu.edubyu.eduresearchgate.netresearchgate.net

Intermolecular Interactions: Modeling how molecules of this compound interact with each other and with other substances.

Quantum Chemical Calculations:

Methods like Density Functional Theory (DFT) provide a detailed understanding of the electronic structure of molecules. For this compound, DFT can be used to:

Predict Spectroscopic Properties: Calculating NMR and IR spectra to aid in the identification and characterization of different isomers.

Determine Thermodynamic Stabilities: Comparing the relative energies of different isomers to predict their abundance at equilibrium. researchgate.net

Investigate Reaction Mechanisms: Modeling the pathways of chemical reactions to understand how the molecule is formed and how it might react.

| Modeling Technique | Application to this compound | Predicted Insights |

|---|---|---|

| Molecular Dynamics (MD) | Simulating the movement and interactions of molecules. | Viscosity, diffusion, conformational preferences. aip.orgbyu.edubyu.eduresearchgate.netresearchgate.net |

| Density Functional Theory (DFT) | Calculating electronic structure and energy. | Thermodynamic stability of isomers, spectroscopic signatures. researchgate.net |

Broader Implications for Hydrocarbon Science and Sustainable Chemistry

The study of specific branched alkanes like this compound has implications that extend far beyond the molecule itself, contributing to the broader fields of hydrocarbon science and the development of sustainable chemical practices.

Hydrocarbon Science:

Structure-Property Relationships: Detailed studies of branched alkanes help to build a more comprehensive understanding of how molecular structure affects physical properties like boiling point, melting point, and viscosity. This knowledge is crucial for the design of fuels and lubricants with specific performance characteristics.

Combustion and Fuel Performance: Branched alkanes are key components of gasoline and other fuels. x-mol.netresearchgate.net Research into their combustion properties can lead to the development of more efficient and cleaner-burning fuels. stackexchange.com The catalytic hydroisomerization of long-chain hydrocarbons is a key process for producing high-quality fuels. researchgate.netmdpi.com

Sustainable Chemistry:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.